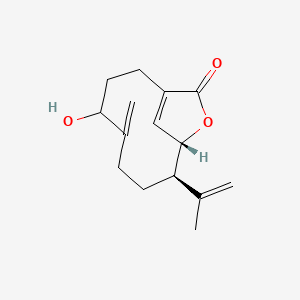
Madolin U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Madolin U undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Madolin U has several scientific research applications:
Mechanism of Action
Madolin U exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth . The exact mechanism of action is still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Madolin U is unique among sesquiterpenes due to its specific structure and bioactivity. Similar compounds include:
Germacrene D: Another germacrane sesquiterpene with similar anti-inflammatory properties.
Farnesol: A sesquiterpene alcohol with anti-tumor and anti-inflammatory activities.
Costunolide: A sesquiterpene lactone known for its anti-cancer properties.
This compound stands out due to its specific molecular targets and pathways, which make it a valuable compound for research in various fields .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(8R,9S)-4-hydroxy-5-methylidene-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-1(12)-en-11-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h8,12-14,16H,1,3-7H2,2H3/t12-,13?,14+/m1/s1 |
InChI Key |
AHRAJHROHXBDAF-YIOYIWSBSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)C(CCC2=C[C@@H]1OC2=O)O |
Canonical SMILES |
CC(=C)C1CCC(=C)C(CCC2=CC1OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



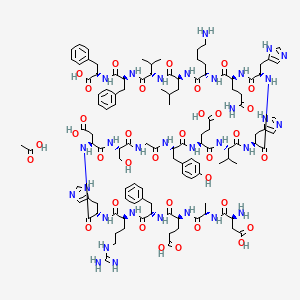

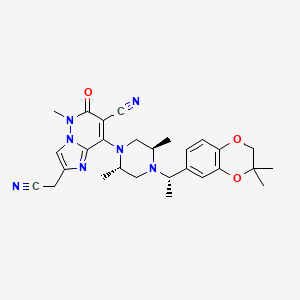
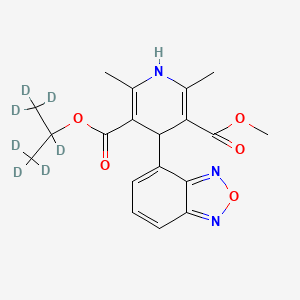
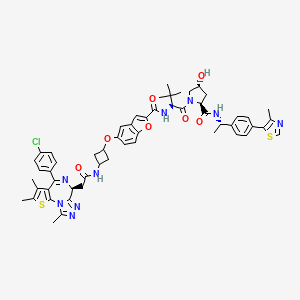
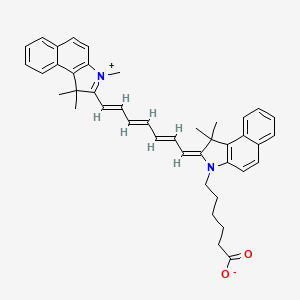
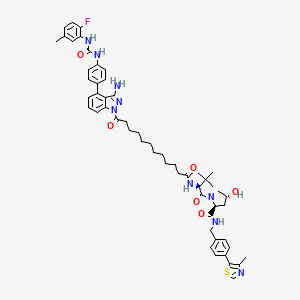

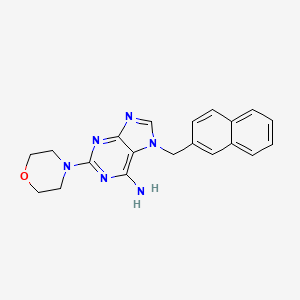
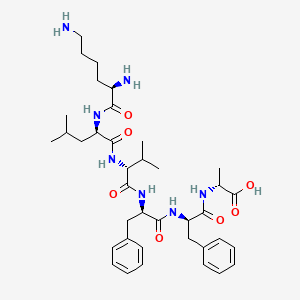

![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)

